REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)([O-:3])=[O:2].[C:21](=[O:24])([O-])[O-].[K+].[K+].[CH2:27]=[O:28]>C1(C)C=CC=CC=1>[N+:1]([C:4]([CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)([CH2:21][OH:24])[CH2:27][OH:28])([O-:3])=[O:2] |f:1.2.3|
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Name
|
|
Quantity
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18.96 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
7.21 g
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Type
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reactant
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Smiles
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C=O
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Name
|
|
Quantity
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38.2 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])CCCC1=CC=C(C=C1)CCCCCCCC
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Name
|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture is stirred at the same temperature for about 6 hours
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Duration
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6 h
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Type
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FILTRATION
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Details
|
The reaction mixture is filtered
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Type
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WASH
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Details
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washed with toluene (40 mL)
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Type
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ADDITION
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Details
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The obtained filtrate, water (200 mL) and ethyl acetate (60 mL) are charged into a round bottom flask
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Type
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STIRRING
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Details
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stirred for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The organic layer is separated
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Type
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WASH
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Details
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washed with 5% hydrochloric acid solution (100 mL), 5% sodium bicarbonate solution (100 mL)
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Type
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CONCENTRATION
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Details
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The resultant organic layer is concentrated under vacuum at below 45° C. n-Hexane (100 mL)
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Type
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ADDITION
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Details
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is added to the obtained compound
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Type
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STIRRING
|
Details
|
stirred
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Type
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TEMPERATURE
|
Details
|
maintained at the same temperature for about 60 minutes
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with n-hexane (20 mL)
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Type
|
ADDITION
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Details
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The obtained wet compound and toluene (80 mL) are charged into a round bottom flask
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Type
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TEMPERATURE
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Details
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heated to 40-45° C.
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Type
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TEMPERATURE
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Details
|
maintained at the same temperature for about 15 minutes
|
Duration
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15 min
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Type
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TEMPERATURE
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Details
|
The reaction mixture is cooled to 0-5° C.
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Type
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TEMPERATURE
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Details
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maintained for about 45 minutes
|
Duration
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45 min
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
washed the product with toluene (40 mL)
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Type
|
CUSTOM
|
Details
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precooled to 0-5° C.
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Type
|
CUSTOM
|
Details
|
the product obtained
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Type
|
CUSTOM
|
Details
|
is dried under vacuum at 25-30° C.
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Name
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Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |